Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and various functional groups such as amino, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazine intermediate reacts with piperazine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. It shows promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, thereby alleviating ER stress.
Apoptosis Modulation: It decreases the levels of apoptosis markers such as cleaved caspase-3, promoting cell survival.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation and associated damage.
Comparison with Similar Compounds
Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can be compared with other triazine and piperazine derivatives:
Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in functional groups and applications.
Piperazine Derivatives: Drugs such as aripiprazole and quetiapine contain the piperazine moiety and are used in psychiatric treatments.
The uniqueness of this compound lies in its combined triazine and piperazine structure, along with specific functional groups that confer distinct biological activities.
Properties
Molecular Formula |
C18H24ClN7O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24ClN7O3/c1-3-29-18(27)26-8-6-25(7-9-26)11-15-22-16(20)24-17(23-15)21-13-10-12(19)4-5-14(13)28-2/h4-5,10H,3,6-9,11H2,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
ZSNQWYCWEKCBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N |
Origin of Product |
United States |
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